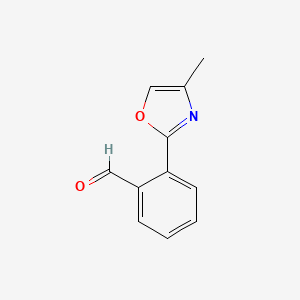

2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO2 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

2-(4-methyl-1,3-oxazol-2-yl)benzaldehyde |

InChI |

InChI=1S/C11H9NO2/c1-8-7-14-11(12-8)10-5-3-2-4-9(10)6-13/h2-7H,1H3 |

InChI Key |

IHBAZKXQXFMWEX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=COC(=N1)C2=CC=CC=C2C=O |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 2 4 Methyl 1,3 Oxazol 2 Yl Benzaldehyde

Reactivity of the Benzaldehyde (B42025) Functional Group

The benzaldehyde portion of the molecule is characterized by the electrophilic carbonyl carbon of the aldehyde group, which serves as the primary site for a variety of chemical reactions.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group's carbon atom is electron-deficient and thus highly susceptible to attack by nucleophiles. This reactivity is fundamental to many carbon-carbon bond-forming reactions.

Grignard Reactions: The addition of organometallic species, such as Grignard reagents (R-MgX), to the aldehyde results in the formation of a secondary alcohol upon workup. beilstein-journals.orgresearchgate.net The nucleophilic alkyl or aryl group from the Grignard reagent attacks the carbonyl carbon, leading to a new carbon-carbon bond. beilstein-journals.org

Wittig Reaction: This reaction provides a powerful method for converting aldehydes into alkenes. wikipedia.orgorganic-chemistry.org A phosphonium (B103445) ylide (Wittig reagent) attacks the aldehyde, forming a key four-membered ring intermediate known as an oxaphosphetane. stackexchange.com This intermediate then decomposes to yield an alkene and triphenylphosphine (B44618) oxide. stackexchange.commasterorganicchemistry.com The stereochemistry of the resulting alkene is influenced by the nature of the ylide used; unstabilized ylides typically favor the Z-alkene. organic-chemistry.orgstackexchange.com

| Reaction Type | Nucleophile/Reagent | Product Class |

|---|---|---|

| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr) | Secondary Alcohol |

| Grignard Reaction | Phenylmagnesium chloride (C₆H₅MgCl) | Secondary Alcohol |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Alkene |

| Wittig Reaction | Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | Alkene |

Oxidation and Reduction Pathways of the Aldehyde Moiety

The aldehyde functional group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents can convert the aldehyde group into a carboxylic acid. This transformation involves the addition of an oxygen atom to the carbonyl group. The resulting 2-(4-methyl-1,3-oxazol-2-yl)benzoic acid is a key derivative.

Reduction: The aldehyde can be reduced to a primary alcohol, [2-(4-methyl-1,3-oxazol-2-yl)phenyl]methanol, using various reducing agents. This process involves the addition of two hydrogen atoms across the carbonyl double bond.

| Transformation | Typical Reagent(s) | Product |

|---|---|---|

| Oxidation | Potassium permanganate (B83412) (KMnO₄) or Chromic acid (H₂CrO₄) | 2-(4-Methyl-1,3-oxazol-2-yl)benzoic acid |

| Reduction | Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | [2-(4-Methyl-1,3-oxazol-2-yl)phenyl]methanol |

Derivatization Strategies, Including Schiff Base Formation

The aldehyde group is a versatile handle for chemical derivatization, most notably through condensation reactions with primary amines to form imines, commonly known as Schiff bases. chemrevlett.comresearchgate.net This reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by a dehydration step to yield the C=N double bond of the imine. nih.gov The formation of Schiff bases is often catalyzed by acid or base. chemrevlett.com These derivatives are significant in coordination chemistry and as intermediates in organic synthesis. nih.gov

| Amine Reagent | Product (Schiff Base) |

|---|---|

| Aniline | N-{[2-(4-Methyl-1,3-oxazol-2-yl)phenyl]methylidene}aniline |

| Ethylamine | N-{[2-(4-Methyl-1,3-oxazol-2-yl)phenyl]methylidene}ethanamine |

| Hydrazine | 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde hydrazone |

Reactions Involving the 1,3-Oxazole Heterocycle

The 1,3-oxazole ring is an aromatic heterocycle with its own distinct reactivity. It is generally electron-deficient, which influences its susceptibility to electrophilic and nucleophilic attack. pharmaguideline.com

Electrophilic and Nucleophilic Substitutions on the Oxazole (B20620) Ring

The aromaticity of the oxazole ring allows for substitution reactions, although its electron-deficient nature makes electrophilic substitution challenging compared to benzene (B151609).

Electrophilic Substitution: Electrophilic attack on the oxazole ring is generally difficult unless electron-donating groups are present to activate the ring. pharmaguideline.comtandfonline.com The typical order of reactivity for the carbon positions is C4 > C5 > C2. pharmaguideline.com In 2-(4-methyl-1,3-oxazol-2-yl)benzaldehyde, positions C2 and C4 are already substituted. Therefore, any electrophilic substitution would be directed primarily to the C5 position. Reactions like nitration or halogenation would require harsh conditions.

Nucleophilic Substitution: Nucleophilic aromatic substitution on the oxazole ring is rare and typically requires a good leaving group, such as a halogen, at the C2 position. tandfonline.com Direct nucleophilic attack on the ring carbons is uncommon and often leads to ring cleavage rather than substitution. pharmaguideline.com However, deprotonation at the C2 position can occur with strong bases, creating a nucleophilic center that can react with electrophiles. wikipedia.org

Ring-Opening and Rearrangement Reactions of the Oxazole Core

The oxazole ring, despite its aromaticity, can undergo cleavage or rearrangement under certain conditions, providing pathways to other heterocyclic systems or acyclic compounds. researchgate.netrsc.org

Oxidative Cleavage: Strong oxidizing agents like potassium permanganate or ozone can open the oxazole ring. pharmaguideline.com This method can be used strategically in synthesis to unmask a functional group that the oxazole ring was protecting. nih.gov

Nucleophile-Induced Ring Cleavage: Certain nucleophiles can attack the oxazole ring, leading to its cleavage. For instance, reaction with ammonia (B1221849) or formamide (B127407) can transform the oxazole into an imidazole. pharmaguideline.com Hydrolytic ring-opening can also occur, particularly with substituted oxazoles under acidic or basic conditions. nih.gov

Reductive Ring Opening: Reduction of the oxazole ring can lead to ring-opened products or the formation of oxazolines. semanticscholar.org

Rearrangement Reactions: Thermal rearrangements, such as the Cornforth rearrangement, are known for certain substituted oxazoles, typically involving the exchange of substituents between the C4 and C5 positions. wikipedia.org

Aromatic Reactivity of the Phenyl Ring in 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde

The reactivity of the central phenyl ring is governed by the electronic properties of its two substituents: the aldehyde group (-CHO) at position C1 and the 2-(4-methyl-1,3-oxazolyl) group at position C2.

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. savemyexams.com The outcome of such reactions on a substituted benzene ring is dictated by the electronic nature of the substituents already present, which affect both the reaction rate and the position of the incoming electrophile (regioselectivity). libretexts.org

The phenyl ring in 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde is substituted with two electron-withdrawing groups.

Aldehyde Group (-CHO): The aldehyde group is a well-established deactivating group, meaning it makes the aromatic ring less reactive towards electrophiles than benzene itself. libretexts.org This deactivation stems from the electron-withdrawing nature of the carbonyl group, both through inductive effects and resonance. It is known to be a meta-director, guiding incoming electrophiles to the position C3 relative to its own location. libretexts.orglibretexts.org In the context of the target molecule, the aldehyde at C1 directs substitution towards C3 and C5.

2-(4-Methyl-1,3-oxazolyl) Group: Heterocyclic substituents like oxazole are generally electron-withdrawing due to the presence of electronegative heteroatoms. The pyridine-like nitrogen atom, in particular, reduces the electron density of the attached phenyl ring. Consequently, the 2-oxazolyl group acts as a deactivating group. Deactivating groups are typically meta-directors. leah4sci.comorganicchemistrytutor.com Therefore, the oxazolyl group at C2 would direct incoming electrophiles to positions C4 and C6.

The presence of two deactivating groups significantly lowers the nucleophilicity of the phenyl ring, making EAS reactions challenging to perform. Furthermore, the directing effects of the two substituents are in conflict. The aldehyde group directs towards C3 and C5, while the oxazolyl group directs towards C4 and C6. This conflict means that predicting a single major product is difficult without experimental data. The reaction would likely require harsh conditions and could potentially yield a mixture of isomers.

Table 1: Analysis of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent (Position) | Electronic Effect | Activating/Deactivating | Directing Effect | Predicted Substitution Positions |

| Aldehyde (-CHO) (C1) | Electron-Withdrawing | Deactivating | meta | C3, C5 |

| 2-(4-Methyl-1,3-oxazolyl) (C2) | Electron-Withdrawing | Deactivating | meta (predicted) | C4, C6 |

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Functionalization of the phenyl ring in 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde can be envisioned through two primary strategies: direct C-H activation or the use of a pre-functionalized ring.

Direct C-H Functionalization: The oxazole ring can serve as a directing group in C-H activation reactions. magtech.com.cn The nitrogen atom of the oxazole can coordinate to a transition metal catalyst (e.g., palladium), bringing the metal center into proximity with the C-H bond at the ortho position on the phenyl ring. For the title compound, this would direct the functionalization to the C3 position. This approach allows for the formation of new bonds without the need for pre-installed leaving groups like halogens. Methodologies for the ortho-C–H functionalization of benzaldehydes are also known, often proceeding through the in situ formation of an imine which acts as a transient directing group. nih.govresearchgate.net

Cross-Coupling of Halogenated Derivatives: A more conventional approach involves using a halogenated version of the starting material. For example, a bromo- or iodo-substituted 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde could readily participate in a variety of well-established cross-coupling reactions. These reactions typically employ a palladium catalyst to couple the aryl halide with an organometallic reagent. There are numerous examples of cross-coupling reactions being successfully applied to halo-substituted azoles. researchgate.net For instance, decarboxylative cross-coupling methods have been developed for the arylation of oxazoles, showcasing the compatibility of this heterocycle with palladium and silver-based catalytic systems. acs.org

Table 2: Potential Cross-Coupling Reactions for Functionalizing the Phenyl Ring

| Reaction Name | Coupling Partner | Bond Formed | Potential Product Structure (Example) |

| Suzuki Coupling | Boronic acid/ester (R-B(OR)₂) | C-C | 3-Aryl-2-(4-methyl-1,3-oxazol-2-yl)benzaldehyde |

| Heck Coupling | Alkene (R-CH=CH₂) | C-C | 3-Vinyl-2-(4-methyl-1,3-oxazol-2-yl)benzaldehyde |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | C-C | 3-Alkynyl-2-(4-methyl-1,3-oxazol-2-yl)benzaldehyde |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | 3-Amino-2-(4-methyl-1,3-oxazol-2-yl)benzaldehyde |

| Stille Coupling | Organostannane (R-SnR'₃) | C-C | 3-Alkyl/Aryl-2-(4-methyl-1,3-oxazol-2-yl)benzaldehyde |

Multi-Component Reactions Involving 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde as a Building Block

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that incorporates structural features from each starting material. Aldehydes are frequent participants in a wide range of MCRs.

Theoretically, 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde can serve as the aldehyde component in numerous named MCRs, such as the Biginelli, Ugi, Passerini, and Hantzsch reactions. In these reactions, the aldehyde's carbonyl carbon is attacked by a nucleophile, initiating a cascade of bond-forming events.

However, a critical factor influencing the success of these reactions is steric hindrance. The presence of the bulky 2-(4-methyl-1,3-oxazolyl) group at the ortho position can impede the approach of other reactants to the aldehyde functionality. Research has shown that ortho-substituted aromatic aldehydes can sometimes lead to lower product yields in MCRs compared to their meta- or para-substituted counterparts, potentially due to this steric effect. rsc.org Therefore, while the compound is a viable substrate for MCRs, reaction conditions may need to be optimized (e.g., by using higher temperatures or longer reaction times) to achieve satisfactory yields.

Table 3: Potential Multi-Component Reactions Using 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde

| Reaction Name | Other Components (Typical) | Resulting Heterocycle/Scaffold |

| Biginelli Reaction | β-ketoester, Urea/Thiourea | Dihydropyrimidinone |

| Ugi Reaction | Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide |

| Passerini Reaction | Isocyanide, Carboxylic Acid | α-Acyloxy Amide |

| Hantzsch Dihydropyridine Synthesis | β-ketoester (2 equiv.), Ammonia | Dihydropyridine |

| Kabachnik-Fields Reaction | Amine, Dialkyl Phosphite | α-Aminophosphonate |

Advanced Spectroscopic and Structural Elucidation of 2 4 Methyl 1,3 Oxazol 2 Yl Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Detailed experimental NMR data for 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde, including specific proton and carbon chemical shifts and 2D correlations, are not available in the reviewed sources. A comprehensive analysis requires this foundational data.

Proton (¹H) NMR Assignments and Chemical Shift Analysis

A complete assignment of proton signals with their corresponding chemical shifts (δ) in ppm, multiplicities (e.g., singlet, doublet), and coupling constants (J) in Hertz for 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde is not documented in the available literature. Such an analysis would typically involve identifying signals for the aldehydic proton, the protons on the benzaldehyde (B42025) ring, the single proton on the oxazole (B20620) ring, and the methyl group protons.

Carbon-13 (¹³C) NMR Characterization

Specific ¹³C NMR data, which would identify the chemical shifts for each unique carbon atom in 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde, including the carbonyl carbon of the aldehyde, the carbons of the benzene (B151609) and oxazole rings, and the methyl carbon, are not available.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

While techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous structural assignment, no published spectra or correlation data for 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde could be located. youtube.comsdsu.educolumbia.edu A COSY spectrum would confirm proton-proton couplings within the benzene ring, HSQC would link protons to their directly attached carbons, and HMBC would establish longer-range (2-3 bond) correlations, confirming the connectivity between the benzaldehyde and oxazole moieties. columbia.eduscience.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Specific IR and Raman spectral data, which would provide information on the vibrational modes of the molecule, are not available. nih.gov An analysis would typically focus on characteristic absorption bands, such as the C=O stretching of the aldehyde group (expected around 1700 cm⁻¹), C=N and C=C stretching vibrations from the aromatic and heterocyclic rings, and C-H stretching and bending modes. mdpi.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Composition and Fragmentation Pattern Determination

There is no available High-Resolution Mass Spectrometry (HRMS) data for 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde. HRMS would be used to determine the exact mass of the molecular ion, which confirms the elemental composition. rsc.org Analysis of the fragmentation pattern would provide further structural evidence by showing characteristic losses of fragments like CO, methyl, or cleavage of the rings.

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Photophysical Characterization

Published UV-Vis absorption and emission spectra for 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde are not available. mdpi.com Such data would characterize the electronic transitions within the molecule, with expected absorptions corresponding to π → π* transitions of the conjugated aromatic system. researchgate.netresearchgate.net Information on the compound's fluorescence or phosphorescence properties would be derived from its emission spectrum. mdpi.com

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Experimental data from single-crystal X-ray diffraction studies for 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde has not been reported in the surveyed literature. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of its molecular structure. Such an analysis would yield crucial data including the crystal system, space group, and unit cell dimensions.

Table 1: Hypothetical Crystallographic Data for 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde (Note: This table is a template representing the type of data that would be obtained from a single-crystal X-ray diffraction experiment. No experimental data is currently available.)

| Parameter | Value |

|---|---|

| Empirical formula | C₁₁H₉NO₂ |

| Formula weight | 187.19 |

| Crystal system | Not available |

| Space group | Not available |

| a (Å) | Not available |

| b (Å) | Not available |

| c (Å) | Not available |

| α (°) | Not available |

| β (°) | Not available |

| γ (°) | Not available |

| Volume (ų) | Not available |

| Z | Not available |

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Without experimental crystal structure data, a definitive description of the crystal packing and intermolecular interactions for 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde cannot be constructed. However, based on its molecular structure, which contains a benzaldehyde moiety and a methyl-oxazole ring, one could anticipate the presence of several types of non-covalent interactions governing its solid-state assembly.

Potential interactions would likely include:

Hydrogen Bonding: Weak C—H···O or C—H···N hydrogen bonds could form, involving the aldehyde group, the oxazole ring, and various hydrogen atoms on the aromatic and methyl groups.

π-π Stacking: The aromatic phenyl and heterocyclic oxazole rings are capable of engaging in π-π stacking interactions, which would play a significant role in the packing of molecules in the crystal lattice.

A detailed analysis, including parameters such as intermolecular distances and angles, would be contingent upon the successful crystallization of the compound and subsequent X-ray diffraction analysis.

Computational Chemistry and Quantum Mechanical Investigations of 2 4 Methyl 1,3 Oxazol 2 Yl Benzaldehyde

Density Functional Theory (DFT) Calculations for Molecular Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties with a favorable balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure that seeks to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde, this process would involve calculating the forces on each atom and iteratively adjusting their positions until a stable conformation is reached.

Conformational analysis would further explore the molecule's flexibility, particularly the rotational barrier around the single bond connecting the benzaldehyde (B42025) and oxazole (B20620) rings. This analysis identifies different stable conformers and the energy required to interconvert between them. Such studies typically employ DFT methods, like B3LYP, combined with a basis set (e.g., 6-311++G(d,p)) to provide reliable geometric parameters. The resulting data would be presented in a table detailing key bond lengths and angles for the optimized structure.

Interactive Data Table: Illustrative Optimized Geometric Parameters (Theoretical) Note: The following data is hypothetical and serves as an example of what a DFT geometry optimization would yield. Actual values require specific calculations.

| Parameter | Bond/Atoms | Value (Å/°) |

| Bond Length | C(aldehyde)-C(ring) | 1.49 |

| Bond Length | C=O | 1.22 |

| Bond Length | C(oxazole)-C(benzaldehyde) | 1.48 |

| Bond Angle | O=C-C(ring) | 124.5 |

| Bond Angle | C(oxazole)-C(benzaldehyde)-C(ring) | 120.0 |

| Dihedral Angle | O=C-C-C(oxazole) | Variable |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. A smaller gap suggests the molecule is more reactive and can be more easily polarized. FMO analysis provides the energies of these orbitals (EHOMO and ELUMO) and visualizes their electron density distributions, indicating likely sites for electrophilic and nucleophilic attack.

Interactive Data Table: Example FMO Energy Parameters (Theoretical) Note: This table presents hypothetical data to illustrate typical FMO analysis results.

| Parameter | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays the electrostatic potential on the molecule's electron density surface.

Different colors represent varying potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential), prone to nucleophilic attack. For 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde, one would expect negative potential (red) near the oxygen atom of the carbonyl group and the nitrogen of the oxazole ring, and positive potential (blue) around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.

This analysis is particularly useful for studying charge delocalization and intramolecular interactions. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stability arising from electron delocalization, often referred to as hyperconjugation. The results typically include tables of stabilization energies associated with these donor-acceptor interactions.

Theoretical Vibrational Frequency and Spectroscopic Data Prediction

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. These calculations are typically performed using the same DFT method and basis set as the geometry optimization.

Comparison with Experimental Vibrational Spectra

The calculated vibrational frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. To facilitate a more accurate comparison, these theoretical frequencies are typically multiplied by a scaling factor.

By comparing the scaled theoretical frequencies with experimental IR and Raman spectra, each observed vibrational band can be assigned to a specific molecular motion, such as stretching, bending, or torsion of particular bonds or functional groups. This comparison helps to validate both the computational model and the experimental spectral assignments.

Interactive Data Table: Illustrative Comparison of Vibrational Frequencies (Theoretical vs. Expected Experimental) Note: This table is a hypothetical representation. Actual data would require specific calculations and experimental measurements.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

| C=O Stretch (aldehyde) | 1750 | 1680 | 1700-1680 |

| C=N Stretch (oxazole) | 1655 | 1589 | 1610-1580 |

| C-H Stretch (aromatic) | 3150 | 3024 | 3100-3000 |

| C-H Bend (aldehyde) | 1445 | 1387 | 1420-1380 |

Gauge-Independent Atomic Orbital (GIAO) NMR Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters serve as a powerful tool for the structural elucidation of complex organic molecules. The Gauge-Independent Atomic Orbital (GIAO) method is a widely employed quantum chemical approach for predicting NMR chemical shifts with a high degree of accuracy. researchgate.netresearchgate.net This method, often implemented within the framework of Density Functional Theory (DFT), calculates the isotropic magnetic shielding tensors for each nucleus in a molecule. nih.govgaussian.com The theoretical chemical shifts (δ_iso) are then determined by referencing these calculated shielding values (σ_iso) to the shielding tensor of a standard reference compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. imist.ma

The accuracy of GIAO calculations is dependent on the choice of the DFT functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-311+G(d,p), TZVP). nih.gov For a molecule such as 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde, the first step involves optimizing the ground state molecular geometry at a selected level of theory. Following optimization, the GIAO method is used to compute the ¹H and ¹³C NMR shielding tensors. imist.ma

These theoretical predictions are invaluable for assigning experimental spectra, especially for molecules with complex or overlapping signals. By correlating the calculated chemical shifts with experimental data, a precise assignment of each proton and carbon atom in the benzaldehyde, oxazole, and methyl groups can be achieved. Linear regression analysis between the experimental and theoretical data is often used to assess the quality of the correlation and the accuracy of the computational method. imist.ma Studies on various heterocyclic compounds have demonstrated that the GIAO approach can reliably reproduce experimental chemical shifts, making it an essential component of modern chemical characterization. researchgate.netmdpi.com

Table 1: Representative Data from GIAO NMR Chemical Shift Calculations for 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde (Note: The following data is illustrative of typical results from a GIAO/DFT calculation and is not based on published experimental values for this specific compound.)

| Atom | Calculated Chemical Shift (ppm) at B3LYP/6-311+G(d,p) | Hypothetical Experimental Chemical Shift (ppm) |

|---|---|---|

| H (Aldehyde) | 10.15 | 10.02 |

| H (Oxazole Ring) | 7.68 | 7.59 |

| H (Benzene Ring, ortho) | 8.05 | 7.98 |

| H (Benzene Ring, meta) | 7.62 | 7.55 |

| H (Benzene Ring, para) | 7.71 | 7.64 |

| H (Methyl Group) | 2.45 | 2.41 |

| C (Aldehyde Carbonyl) | 192.5 | 191.8 |

| C (Oxazole, C2) | 161.2 | 160.5 |

| C (Oxazole, C4) | 139.8 | 139.1 |

| C (Oxazole, C5) | 125.4 | 124.9 |

| C (Benzene, C1-CHO) | 134.1 | 133.7 |

| C (Benzene, C2-Oxazole) | 132.8 | 132.2 |

| C (Methyl Group) | 11.5 | 11.2 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using DFT, is a cornerstone for elucidating complex chemical reaction mechanisms at the molecular level. nih.gov This approach allows for the detailed investigation of reaction pathways, the identification of transient species like intermediates and transition states, and the calculation of associated energy barriers. For reactions involving 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde, computational studies can provide critical insights that are often difficult to obtain through experimental means alone.

A typical mechanistic study involves mapping the potential energy surface of a reaction. This is achieved by locating the optimized geometries of reactants, products, intermediates (local minima on the surface), and transition states (first-order saddle points). researchgate.net The energetic parameters, such as activation energy (ΔG‡ or ΔH‡) and reaction energy (ΔE), are then calculated. nih.gov These values help determine the kinetic feasibility and thermodynamic favorability of different potential pathways. For instance, in multicomponent reactions involving benzaldehyde derivatives, DFT calculations can help rationalize the selective formation of different products under various catalytic conditions by comparing the activation barriers of competing pathways. rsc.org

For 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde, computational modeling could be applied to understand its synthesis, such as the condensation reaction forming the oxazole ring, or its subsequent transformations. For example, in a hypothetical reaction, such as a condensation or a cycloaddition, calculations could identify the rate-determining step and clarify the role of catalysts by modeling their interaction with the substrate. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can further be used to confirm that a calculated transition state correctly connects the reactant and product states. nih.gov

Table 2: Illustrative Energetic Data from a DFT Study of a Hypothetical Reaction Step

| Reaction Step | Parameter | Calculated Value (kcal/mol) | Interpretation |

|---|---|---|---|

| Reactant → Transition State 1 (TS1) | Activation Enthalpy (ΔH‡) | 15.2 | Kinetic barrier to overcome |

| Activation Free Energy (ΔG‡) | 22.5 | Overall feasibility at a given temperature | |

| Reactant → Intermediate 1 | Reaction Enthalpy (ΔH) | -5.8 | Exothermic formation of intermediate |

| Reaction Free Energy (ΔG) | -2.1 | Spontaneous formation of intermediate | |

| Intermediate 1 → Transition State 2 (TS2) | Activation Enthalpy (ΔH‡) | 18.9 | Rate-determining step (higher barrier) |

| Activation Free Energy (ΔG‡) | 25.4 | Highest overall kinetic barrier | |

| Reactant → Product | Overall Reaction Enthalpy (ΔH_rxn) | -25.0 | Overall reaction is highly exothermic |

| Overall Reaction Free Energy (ΔG_rxn) | -21.5 | Overall reaction is thermodynamically favorable |

Excited State Calculations (e.g., Time-Dependent DFT) for Photophysical Properties

The photophysical properties of organic molecules, which govern their interaction with light, can be effectively investigated using excited-state quantum chemical calculations. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose, providing a balance between computational cost and accuracy for medium to large-sized molecules. nih.govnih.gov For a compound like 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde, which contains conjugated aromatic and heterocyclic systems, TD-DFT can predict key photophysical parameters.

These calculations can determine the vertical excitation energies, which correspond to the absorption maxima (λ_max) in UV-Vis spectroscopy. nih.gov The nature of electronic transitions, such as π→π* or n→π*, can be analyzed by examining the molecular orbitals involved, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO-LUMO energy gap is a crucial parameter that reflects the chemical reactivity and the energy required for electronic excitation. irjweb.com

Furthermore, TD-DFT can be used to optimize the geometry of the first excited state, allowing for the calculation of emission energies, which correspond to the fluorescence or phosphorescence spectra. nih.gov The difference between the ground and excited-state dipole moments can also be calculated, providing insight into intramolecular charge transfer (ICT) upon excitation. researchgate.net For oxazole derivatives, such studies have been instrumental in understanding their fluorescence behavior and designing molecules for applications in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net

Table 3: Typical Photophysical Data from TD-DFT Calculations for 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde (Note: The following data is illustrative of typical results from a TD-DFT calculation and is not based on published experimental values for this specific compound.)

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -2.1 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Relates to electronic transition energy and chemical stability |

| Absorption Maximum (λ_max) | 310 nm | Wavelength of maximum light absorption (S0 → S1) |

| Oscillator Strength (f) | 0.85 | Theoretical intensity of the electronic transition |

| Major Transition Contribution | HOMO → LUMO (95%) | Describes the nature of the electronic excitation (π→π*) |

| Emission Wavelength (λ_em) | 420 nm | Predicted wavelength of fluorescence (S1 → S0) |

| Ground State Dipole Moment (μ_g) | 3.5 D | Molecular polarity in the ground state |

| Excited State Dipole Moment (μ_e) | 5.8 D | Indicates charge redistribution upon excitation |

Applications of 2 4 Methyl 1,3 Oxazol 2 Yl Benzaldehyde in Advanced Materials and Chemical Research

Role as a Key Intermediate in Complex Organic Molecule Synthesis

The aldehyde functional group in 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde is the primary site of reactivity, enabling its use as a key intermediate in the construction of more complex molecular architectures. Aldehydes are fundamental starting materials for a variety of condensation reactions, which are crucial for forming new carbon-carbon and carbon-nitrogen bonds.

For instance, the aldehyde can react with amines to form Schiff bases (imines), which are pivotal intermediates for the synthesis of numerous heterocyclic compounds, including benzimidazoles and benzothiazoles. nih.govnih.gov The general reaction involves the condensation of an o-phenylenediamine (B120857) with a benzaldehyde (B42025) derivative. nih.gov This methodology allows for the incorporation of the 2-(4-methyl-1,3-oxazol)phenyl moiety into larger, biologically active scaffolds. nih.gov Similarly, condensation with compounds like thiosemicarbazide (B42300) can yield thiosemicarbazone derivatives, a class of molecules known for their diverse biological activities. mdpi.com

The versatility of this compound as a synthetic intermediate is highlighted by its role in multi-component reactions. One-pot synthesis methods, which are highly efficient, can utilize benzaldehyde derivatives to create complex structures like 1,3-oxazine derivatives. oiccpress.com The reactivity of the aldehyde group, combined with the specific electronic and steric properties imparted by the methyl-oxazole substituent, makes 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde a valuable tool for synthetic organic chemists aiming to build intricate molecular frameworks.

Table 1: Examples of Reactions Utilizing Benzaldehyde Intermediates

| Reaction Type | Reactants | Product Class |

|---|---|---|

| Schiff Base Condensation | o-phenylenediamine, Benzaldehyde derivative | Benzimidazole (B57391) |

| Thiosemicarbazone Formation | Thiosemicarbazide, Benzaldehyde derivative | Thiosemicarbazone |

Precursor for Ligands in Coordination Chemistry

In the field of coordination chemistry, 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde serves as an excellent precursor for the synthesis of ligands. Ligands are molecules or ions that bond to a central metal atom to form a coordination complex. The structure of this benzaldehyde derivative is particularly well-suited for creating multidentate ligands, which can bind to a metal ion through more than one donor atom.

The nitrogen atom of the oxazole (B20620) ring and the oxygen atom of the aldehyde group (or a derivative thereof) can both act as donor sites. A common strategy involves the condensation of the aldehyde with an amine to form a Schiff base ligand. mdpi.com These imine-containing ligands, featuring the oxazole ring, can then coordinate with various transition metals. mdpi.com The resulting metal complexes have applications in catalysis and materials science. nih.gov

Research has demonstrated that oxazoline (B21484) and benzoxazole-based ligands, which are structurally related to derivatives of 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde, can form stable complexes with lanthanide and actinide elements. unm.edu For example, ligands containing a hard donor group like a phosphine (B1218219) oxide (P=O) and the nitrogen atom from the heterocycle can exhibit bidentate coordination with metal ions such as Nd(III). unm.edu The ability to synthesize a wide variety of Schiff base and other ligands from this precursor allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. mdpi.comresearchgate.net

Development of Catalytic Systems from 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde Derivatives

Derivatives of 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde are not only used to create ligands but also to develop novel catalytic systems. The metal complexes formed from these ligands can possess significant catalytic activity for a range of organic transformations. nih.gov

A notable example is the use of vanadium complexes with ligands containing oxazole structural units for polymerization reactions. mdpi.com Specifically, vanadium complexes with methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands have been shown to be active catalysts for both ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.com The position of the methyl substituent on the ligand, a feature originating from the precursor, can significantly impact the catalyst's performance and the properties of the resulting polymer. mdpi.com

Furthermore, palladium-catalyzed reactions are a cornerstone of modern organic synthesis. The development of novel oxazole-containing ligands can lead to more efficient palladium catalysts. For example, a palladium-trifluoroacetate system has been used for the synthesis of 4,5-disubstituted 2-(pyridin-2-yl)oxazoles from picolinamide (B142947) and aldehydes. rsc.orgrsc.org This highlights the potential for derivatives of 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde to be incorporated into ligands for transition metal catalysts, driving the discovery of new synthetic methodologies. The synthesis of benzimidazole derivatives under phase transfer catalysis conditions also points to the broad utility of such compounds in developing catalytic processes. researchgate.net

Exploitation in Materials Science for Optoelectronic Applications

The unique electronic structure of the oxazole ring system, combined with the versatility of the benzaldehyde group for further functionalization, makes 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde a promising platform for the development of advanced materials with interesting optoelectronic properties.

Fluorescent probes are molecules that exhibit a change in their fluorescence properties upon interaction with a specific analyte, making them useful for detection and imaging. Benzaldehyde derivatives can be incorporated into larger molecular structures designed to function as fluorescent probes. rsc.org The aldehyde group can serve as a reactive handle to conjugate the fluorophore to other molecules, such as proteins. rsc.org

Compounds containing oxazole and benzoxadiazole moieties are known to be highly fluorescent. frontiersin.orgresearchgate.net The 7-nitro-1,2,3-benzoxadiazole unit, for example, is a common fluorophore used in designing analyte-responsive fluorescent probes. frontiersin.orgnih.gov By synthesizing derivatives of 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde, it is possible to create novel fluorophores where the oxazole ring is part of the conjugated system responsible for the fluorescence. The reaction of the aldehyde with other molecules can lead to chemosensors capable of detecting specific ions, with changes observed in both color and fluorescence. nih.gov The optoelectronic response of related boronate esters to fluoride (B91410) ions further underscores the potential of such systems in chemical sensing. mdpi.com

Organic Light Emitting Diodes (OLEDs) are a key technology in modern displays and lighting. The active layers in OLEDs are composed of organic molecules that emit light when an electric current is passed through them. Oxazole-containing compounds have been investigated for their use in various organic electronic devices, including OLEDs. researchgate.net

Low molecular weight organic materials are often used in the fabrication of OLEDs. Research has shown that fluorescent materials can be synthesized from benzaldehyde derivatives. For example, 2-(4-((2-Hydroxyethyl)(methyl)amino)benzylidene)malononitrile, synthesized from a substituted benzaldehyde, has been successfully used to prepare an OLED. rsc.orgresearchgate.net This suggests that derivatives of 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde could be developed into novel materials for OLED applications, potentially serving as emitters or charge-transporting materials. The ability to form smooth, amorphous thin films is a critical property for these materials, which can be achieved with small molecule designs. rsc.orgresearchgate.net

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for technologies like frequency conversion and optical switching. jhuapl.edu Organic molecules with extended π-conjugated systems and significant charge asymmetry (push-pull systems) often exhibit large second- or third-order NLO responses.

Oxazole derivatives, such as 4-substituted benzylidene-2-phenyl oxazol-5-ones, have been synthesized and studied for their NLO properties. documentsdelivered.com These studies demonstrate that the oxazole core can be part of an effective NLO chromophore. Similarly, benzoxazole (B165842) derivatives have been investigated for their NLO effects. researchgate.net By strategically modifying 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde to introduce electron-donating and electron-withdrawing groups, it is possible to engineer novel molecules with significant NLO activity. The investigation of triazole derivatives for NLO applications further supports the potential of nitrogen-containing heterocycles in this field. researchgate.netnih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde |

| 2-(4-((2-Hydroxyethyl)(methyl)amino)benzylidene)malononitrile |

| 7-nitro-1,2,3-benzoxadiazole |

| Nd(III) |

| Palladium-trifluoroacetate |

Supramolecular Chemistry and Self-Assembly Potential

The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. These interactions, though weaker than covalent bonds, are pivotal in determining the structure and function of complex biological systems and in the bottom-up fabrication of novel materials. The potential of 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde to form well-defined supramolecular assemblies is rooted in the specific non-covalent interactions that its constituent functional groups can engage in.

Detailed analysis of structurally related compounds reveals that the benzaldehyde group is a key player in directing crystal packing and self-assembly. The carbonyl oxygen of the aldehyde is a potent hydrogen bond acceptor, capable of forming various types of hydrogen bonds, most notably C-H···O interactions. In the crystal structures of other benzaldehyde derivatives, these interactions are frequently observed to link molecules into dimers or more extended one-, two-, or three-dimensional networks.

Similarly, the oxazole ring is known to participate in a range of non-covalent interactions. The nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor or participate in halogen bonding. Furthermore, the aromatic nature of both the oxazole and the phenyl rings allows for the possibility of π-π stacking interactions, where the electron clouds of adjacent rings attract each other, leading to stacked arrangements that contribute to the stability of the supramolecular structure.

For 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde, a hypothetical model of self-assembly can be constructed based on the known behavior of its functional components. The ortho-substitution pattern, with the methyl-oxazole ring positioned next to the benzaldehyde group, could lead to specific and potentially unique supramolecular synthons—structural units within supermolecules that can be formed and/or assembled by known or conceivable synthetic operations.

The interplay between different non-covalent forces is crucial. For instance, hydrogen bonding involving the aldehyde's oxygen atom might direct the primary organization of the molecules, which is then further stabilized by π-π stacking between the aromatic rings. The methyl group on the oxazole ring could also influence the packing by introducing steric effects or by participating in weaker C-H···π interactions.

A study of the crystal structure of 4-(1H-imidazol-1-yl)benzaldehyde, a related compound, revealed that the molecules are held together in the solid state by weak C—H⋯O and C—H⋯N interactions. This provides evidence for the potential of azole-substituted benzaldehydes to form hydrogen-bonded networks. While the substitution pattern is different, it underscores the importance of these weak interactions in the solid-state assembly of such molecules.

The potential non-covalent interactions involving 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde are summarized in the interactive table below, based on documented interactions in analogous chemical systems.

| Interaction Type | Donor | Acceptor | Potential Role in Self-Assembly |

| Hydrogen Bonding | Aromatic C-H, Methyl C-H | Aldehyde Oxygen (C=O ) | Formation of dimers and extended chains |

| Hydrogen Bonding | Aromatic C-H | Oxazole Nitrogen (N ) | Cross-linking of molecular chains |

| π-π Stacking | Phenyl Ring | Phenyl Ring / Oxazole Ring | Stabilization of layered structures |

| Arene-Carbonyl Interaction | Phenyl Ring | Aldehyde Carbonyl Group | Intramolecular conformation stabilization and influence on packing |

These interactions, acting in concert, could lead to the formation of complex and ordered supramolecular architectures, making 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde a promising building block for the design of new functional materials, such as organic semiconductors, porous crystalline solids, or stimuli-responsive materials, where precise control over molecular arrangement is key to performance.

Future Research Directions and Emerging Trends for 2 4 Methyl 1,3 Oxazol 2 Yl Benzaldehyde

Development of Novel Green Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, emphasizing the reduction of hazardous substances and the enhancement of energy efficiency. Future research will undoubtedly focus on developing environmentally benign synthetic pathways to 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde. Key areas of exploration will likely include microwave-assisted synthesis, the use of eco-friendly solvents, and the development of catalytic systems that minimize waste. ijpsonline.comresearchgate.net

Conventional methods for the synthesis of oxazole (B20620) derivatives often rely on multi-step procedures with harsh reagents. researchgate.net Emerging trends suggest a shift towards one-pot reactions and the use of heterogeneous catalysts that can be easily recovered and reused. ijpsonline.com For instance, the van Leusen oxazole synthesis, a classic method, could be adapted to greener conditions by employing ionic liquids or deep eutectic solvents. ijpsonline.commdpi.com

Table 1: Comparison of Potential Green Synthetic Routes for Oxazole Ring Formation

| Synthetic Approach | Catalyst/Solvent System | Potential Advantages |

| Microwave-Assisted Synthesis | Solid-supported catalysts in solvent-free conditions | Rapid reaction times, increased yields, energy efficiency |

| Ultrasound-Assisted Synthesis | Sonochemistry | Enhanced reaction rates, milder conditions, reduced by-product formation |

| Catalysis in Green Solvents | Ionic Liquids, Deep-Eutectic Solvents | Recyclability of the reaction medium, improved product isolation |

Exploration of Unconventional Reactivity and Catalysis

The unique juxtaposition of the aldehyde and oxazole functionalities in 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde opens avenues for exploring unconventional reactivity and catalysis. The oxazole ring, with its nitrogen and oxygen heteroatoms, can act as a ligand for various metal centers, suggesting that this compound could serve as a precursor to novel catalysts. mdpi.comalfachemic.com

Future investigations may focus on the development of organometallic complexes derived from 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde for applications in asymmetric catalysis. researchgate.net The aldehyde group itself can participate in a range of chemical transformations, and its reactivity could be modulated by the electronic properties of the oxazole ring. Research into photoredox catalysis, where the compound could act as a photosensitizer or a substrate in light-driven reactions, represents another exciting frontier. researchgate.net

Advanced Computational Studies for Predictive Design and Materials Discovery

Computational chemistry is an indispensable tool for predicting molecular properties and guiding experimental design. longdom.org Advanced computational studies, particularly using Density Functional Theory (DFT), will be crucial in elucidating the electronic structure, reactivity, and potential applications of 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde and its derivatives. nih.govmdpi.comcanterbury.ac.uk

These computational models can predict spectroscopic properties, reaction mechanisms, and the stability of potential intermediates. nih.govresearchgate.netresearchgate.net Furthermore, in silico screening can accelerate the discovery of derivatives with tailored properties for specific applications, such as in organic electronics or as inhibitors for biological targets. arxiv.orgresearchgate.netacs.orgarxiv.org

Table 2: Key Parameters for Computational Investigation of 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde

| Computational Method | Properties to be Investigated | Potential Insights |

| Density Functional Theory (DFT) | HOMO-LUMO energy gap, electrostatic potential, vibrational frequencies | Reactivity, electronic transitions, spectroscopic characterization |

| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra | Photophysical properties, potential for use in optoelectronics |

| Molecular Dynamics (MD) Simulations | Conformational analysis, interaction with solvents or biological macromolecules | Dynamic behavior, binding affinities |

Integration into Smart Materials and Responsive Systems

The aldehyde functionality of 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde provides a reactive handle for its incorporation into polymeric structures, paving the way for the development of smart materials and responsive systems. Aldehyde-functionalized polymers have been shown to exhibit pH-responsive behavior, making them suitable for applications in drug delivery and sensor technology. researchgate.netqub.ac.uk

Future research could explore the synthesis of polymers and hydrogels incorporating this molecule, where the oxazole moiety could introduce additional functionalities such as metal-ion sensing or catalytic activity. The development of materials that respond to multiple stimuli, such as pH and light, is a particularly promising area of investigation.

High-Throughput Synthesis and Screening of Derivatives for Targeted Chemical Applications

To fully unlock the potential of the 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde scaffold, high-throughput synthesis and screening methodologies will be essential. Automated synthesis platforms can rapidly generate libraries of derivatives with diverse substituents on both the benzaldehyde (B42025) and oxazole rings. durham.ac.ukacs.orgresearchgate.net

These libraries can then be screened for a wide range of chemical applications, from catalysis to materials science and medicinal chemistry. acs.orgyoutube.com For example, derivatives could be tested for their efficacy as ligands in cross-coupling reactions or for their fluorescent properties for use in bioimaging. This parallel approach will significantly accelerate the discovery of new and valuable applications for this versatile chemical entity.

Q & A

Advanced Research Question

- Torsional analysis : Compare DFT-optimized dihedral angles (e.g., oxazole-benzaldehyde twist) with X-ray values. Adjust functional (B3LYP → M06-2X) for better π-system accuracy .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O) missed in gas-phase calculations .

- Dynamic effects : Perform molecular dynamics simulations to account for crystal packing forces .

How does the electron-withdrawing nature of the oxazole ring influence the reactivity of the benzaldehyde moiety in 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde, and what experimental approaches can quantify this effect?

Advanced Research Question

The oxazole’s electron-withdrawing effect:

- Activates the aldehyde toward nucleophilic addition (e.g., Grignard reactions).

- Quantification methods :

- NMR chemical shifts : Compare aldehyde proton δ (~10 ppm) with non-substituted benzaldehydes (δ ~9.8 ppm) .

- IR spectroscopy : Observe increased carbonyl stretching frequency (Δν ~20 cm<sup>−1</sup>) due to reduced electron density .

What are the key considerations for designing stability studies of 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde under various storage conditions (e.g., temperature, light exposure)?

Basic Research Question

- Degradation pathways : Oxidation of aldehyde to carboxylic acid or oxazole ring hydrolysis.

- Experimental design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.